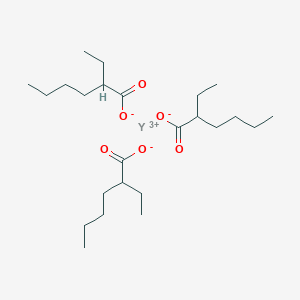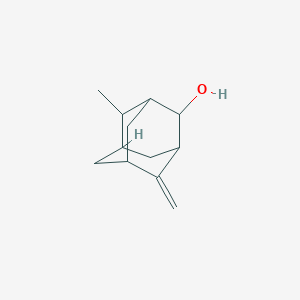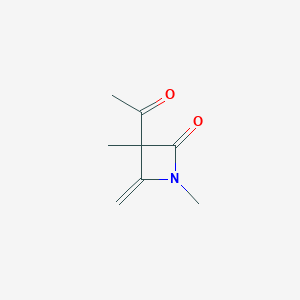
イットリウム(III) 2-エチルヘキサノエート
概要
説明
Yttrium(III) 2-ethylhexanoate: is an organometallic compound with the molecular formula C24H45O6Y . It is a coordination complex where yttrium is bonded to three 2-ethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and materials science .
科学的研究の応用
Chemistry: Yttrium(III) 2-ethylhexanoate is used as a precursor for the synthesis of other yttrium-containing compounds. It is also employed as a catalyst in various organic reactions, including polymerization and hydrogenation .
Biology and Medicine:
Industry: In industrial applications, this compound is used in the production of high-performance materials, such as yttrium-stabilized zirconia, which is used in ceramics and fuel cells .
作用機序
Target of Action
Yttrium(III) 2-ethylhexanoate is an organometallic compound of yttrium It’s often used in research, particularly in nanotechnology-based applications .
Biochemical Pathways
Given its use in nanotechnology, it may be involved in the synthesis of nanomaterials . .
Result of Action
Given its use in nanotechnology, it may play a role in the synthesis of nanomaterials . .
準備方法
Synthetic Routes and Reaction Conditions: Yttrium(III) 2-ethylhexanoate can be synthesized by reacting yttrium oxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent under elevated temperatures to ensure complete dissolution and reaction of the reactants .
Industrial Production Methods: In industrial settings, the synthesis of yttrium(III) 2-ethylhexanoate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The product is often purified through recrystallization or other separation techniques to remove any impurities .
化学反応の分析
Types of Reactions: Yttrium(III) 2-ethylhexanoate primarily undergoes coordination and substitution reactions. It can react with other ligands to form new coordination complexes. Additionally, it can participate in catalytic processes where it facilitates various organic transformations .
Common Reagents and Conditions:
Coordination Reactions: These reactions often involve the use of ligands such as phosphines, amines, or other organic molecules that can coordinate to the yttrium center.
Substitution Reactions: These reactions typically occur in the presence of nucleophiles that can displace the 2-ethylhexanoate ligands.
Major Products Formed: The major products of these reactions are new coordination complexes or substituted yttrium compounds, depending on the nature of the reactants and reaction conditions .
類似化合物との比較
- Yttrium(III) acetate hydrate
- Yttrium(III) chloride
- Yttrium(III) nitrate tetrahydrate
- Zirconium(IV) 2-ethylhexanoate
Comparison: Yttrium(III) 2-ethylhexanoate is unique due to its specific ligand environment, which imparts distinct properties compared to other yttrium compounds. For example, yttrium(III) acetate hydrate and yttrium(III) chloride have different solubility and reactivity profiles, making them suitable for different applications. Zirconium(IV) 2-ethylhexanoate, while similar in ligand structure, differs in its central metal ion, leading to variations in catalytic activity and material properties .
特性
IUPAC Name |
2-ethylhexanoate;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOMHFKGCMKLDA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45O6Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575673 | |
| Record name | Yttrium tris(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-65-6 | |
| Record name | Yttrium tris(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[benzoyl(ethoxy)amino] acetate](/img/structure/B55209.png)








